molecular formula C28H31F3N6O5 B12305144 2-[2-ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one;2,2,2-trifluoroacetic acid

2-[2-ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one;2,2,2-trifluoroacetic acid

Cat. No.: B12305144
M. Wt: 588.6 g/mol
InChI Key: VIENPZHHICPRRZ-UHFFFAOYSA-N
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Description

2-[2-ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one;2,2,2-trifluoroacetic acid is a complex organic compound known for its role as an inhibitor in various biochemical pathways. This compound is particularly noted for its inhibitory effects on the BMK1 kinase pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one involves multiple steps. One of the key intermediates is 4-hydroxypiperidine, which can be synthesized through various methods, including the copper-catalyzed N- versus O-arylation . The final compound is obtained by reacting 2-ethoxy-4-(4-hydroxypiperidin-1-yl)aniline with 5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one under specific conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of ketones, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The compound exerts its effects by inhibiting the BMK1 kinase pathway. It binds to the active site of the kinase, preventing its phosphorylation and subsequent activation. This inhibition disrupts the signaling cascade, leading to reduced cell proliferation and tumor growth .

Properties

Molecular Formula

C28H31F3N6O5

Molecular Weight

588.6 g/mol

IUPAC Name

2-[2-ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C26H30N6O3.C2HF3O2/c1-4-35-23-15-17(32-13-11-18(33)12-14-32)9-10-20(23)28-26-27-16-22-24(29-26)30(2)21-8-6-5-7-19(21)25(34)31(22)3;3-2(4,5)1(6)7/h5-10,15-16,18,33H,4,11-14H2,1-3H3,(H,27,28,29);(H,6,7)

InChI Key

VIENPZHHICPRRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)N2CCC(CC2)O)NC3=NC=C4C(=N3)N(C5=CC=CC=C5C(=O)N4C)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

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